Cas no 2172141-16-9 (2-{3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}-2-methylbutanoic acid)

2172141-16-9 structure
Nom du produit:2-{3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}-2-methylbutanoic acid
Numéro CAS:2172141-16-9
Le MF:C28H34N2O5
Mégawatts:478.579967975616
CID:5767571
PubChem ID:165530008
2-{3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}-2-methylbutanoic acid Propriétés chimiques et physiques
Nom et identifiant
-
- 2-{[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}-2-methylbutanoic acid
- 2172141-16-9
- EN300-1500539
- 2-{3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}-2-methylbutanoic acid
-
- Piscine à noyau: 1S/C28H34N2O5/c1-4-27(2,25(32)33)17-29-24(31)15-28(3,18-13-14-18)30-26(34)35-16-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-12,18,23H,4,13-17H2,1-3H3,(H,29,31)(H,30,34)(H,32,33)
- La clé Inchi: DHTZADOODNENPH-UHFFFAOYSA-N
- Sourire: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC(C)(CC(NCC(C(=O)O)(C)CC)=O)C1CC1)=O
Propriétés calculées
- Qualité précise: 478.24677219g/mol
- Masse isotopique unique: 478.24677219g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 35
- Nombre de liaisons rotatives: 11
- Complexité: 776
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 2
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 4.1
- Surface topologique des pôles: 105Ų
2-{3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}-2-methylbutanoic acid PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1500539-0.1g |
2-{[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}-2-methylbutanoic acid |
2172141-16-9 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1500539-1000mg |
2-{[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}-2-methylbutanoic acid |
2172141-16-9 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1500539-5000mg |
2-{[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}-2-methylbutanoic acid |
2172141-16-9 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1500539-100mg |
2-{[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}-2-methylbutanoic acid |
2172141-16-9 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1500539-2500mg |
2-{[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}-2-methylbutanoic acid |
2172141-16-9 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1500539-0.25g |
2-{[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}-2-methylbutanoic acid |
2172141-16-9 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1500539-0.05g |
2-{[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}-2-methylbutanoic acid |
2172141-16-9 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1500539-5.0g |
2-{[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}-2-methylbutanoic acid |
2172141-16-9 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1500539-10.0g |
2-{[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}-2-methylbutanoic acid |
2172141-16-9 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1500539-50mg |
2-{[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}-2-methylbutanoic acid |
2172141-16-9 | 50mg |
$2829.0 | 2023-09-27 |
2-{3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}-2-methylbutanoic acid Littérature connexe
-
1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
3. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
2172141-16-9 (2-{3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}-2-methylbutanoic acid) Produits connexes
- 1214381-58-4(5-Chloro-2-(2-fluorophenyl)-3-nitropyridine)
- 1447608-08-3(5-fluoro-1,3-dihydrospiroindene-2,4'-piperidine-1-one hydrochloride)
- 2138100-41-9(3-[5-Hydroxy-2-(trifluoromethyl)cyclohexyl]-6-methyl-3,4-dihydropyrimidin-4-one)
- 2167069-49-8((5-amino-4-ethyl-1,3-thiazol-2-yl)(1-methylcyclopropyl)methanol)
- 851969-29-4(5-(3-chlorophenyl)(piperidin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)
- 2172218-28-7(2-{1-3-(dimethylamino)propyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl}ethan-1-amine)
- 1286263-62-4(2-[4-(Tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid)
- 1806294-13-2(2,4-Dibromo-3,5-difluorophenylacetic acid)
- 2034592-01-1(1-[1-(oxolane-2-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole)
- 1021263-25-1(methyl 4-{[(1E)-2-cyano-2-(4-cyclopropyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}benzoate)
Fournisseurs recommandés
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Réactif

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membre gold
Fournisseur de Chine
Réactif

Nanjing jingzhu bio-technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Shanghai Aoguang Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Shanghai Joy Biotech Ltd
Membre gold
Fournisseur de Chine
Lot
